

Spectroscopic Profile of Methyl 4-bromo-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-bromo-2-nitrobenzoate

Cat. No.: B116092

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This guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-bromo-2-nitrobenzoate**, tailored for researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with mass spectrometry (MS) information. Furthermore, it outlines standardized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following sections present the key spectroscopic data for **Methyl 4-bromo-2-nitrobenzoate**. The NMR and IR data are predicted based on established substituent effects and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Methyl 4-bromo-2-nitrobenzoate** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.1-8.3	d	~2.0	H-3
~7.8-8.0	dd	~8.5, 2.0	H-5
~7.6-7.8	d	~8.5	H-6
~3.9	s	-	-OCH ₃

Table 2: Predicted ^{13}C NMR Data for **Methyl 4-bromo-2-nitrobenzoate** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~164-166	C=O
~148-150	C-NO ₂
~135-137	C-H
~132-134	C-H
~130-132	C-Br
~125-127	C-COOCH ₃
~123-125	C-H
~53-55	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Methyl 4-bromo-2-nitrobenzoate**

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1730-1715	Strong	Ester C=O stretch
~1600, 1485	Medium-Strong	Aromatic C=C stretch
~1550-1530	Strong	Asymmetric NO ₂ stretch
~1350-1330	Strong	Symmetric NO ₂ stretch
~1280-1250	Strong	Ester C-O stretch
~1100-1000	Medium	C-Br stretch
~850-800	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

The molecular formula for **Methyl 4-bromo-2-nitrobenzoate** is $C_8H_6BrNO_4$. The monoisotopic mass is 258.94803 Da.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **Methyl 4-bromo-2-nitrobenzoate**

m/z	Adduct
259.95531	$[M+H]^+$
281.93725	$[M+Na]^+$
257.94075	$[M-H]^-$
276.98185	$[M+NH_4]^+$
297.91119	$[M+K]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as **Methyl 4-bromo-2-nitrobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of **Methyl 4-bromo-2-nitrobenzoate** for 1H NMR, and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry vial.
 - To ensure a homogeneous solution, gently vortex or sonicate the mixture.
 - Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
 - Ensure the solution height in the NMR tube is between 4 and 5 cm.
 - Cap the NMR tube securely.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the spectrum. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Place a small amount (1-2 mg) of finely ground **Methyl 4-bromo-2-nitrobenzoate** into an agate mortar.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.
 - Transfer a portion of the powdered mixture into a pellet press.

- Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum.
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

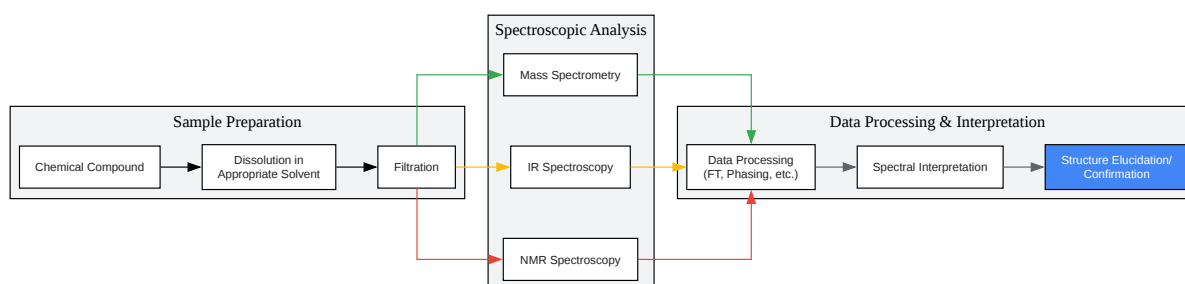
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a stock solution of **Methyl 4-bromo-2-nitrobenzoate** by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
 - If any solid particles are present, filter the solution before introduction into the mass spectrometer.
- Data Acquisition (using Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.
 - The sample is ionized by applying a high voltage to a capillary, creating a fine spray of charged droplets.
 - As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.

- These ions are then guided into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. PubChemLite - Methyl 4-bromo-2-nitrobenzoate (C₈H₆BrNO₄) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-bromo-2-nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116092#spectroscopic-data-of-methyl-4-bromo-2-nitrobenzoate-nmr-ir-ms]

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